molecular formula C11H22N2O B032322 N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide CAS No. 40908-37-0

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Cat. No. B032322
CAS RN: 40908-37-0
M. Wt: 198.31 g/mol
InChI Key: HVXYQAREJSKQNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide involves the preparation of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl, often used in stoichiometric oxidation reactions. These compounds are derived from commercially available 4-amino-2,2,6,6-tetramethylpiperidine, offering a cost-effective method of preparation (Mercadante et al., 2013).

Molecular Structure Analysis

The molecular structure of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide derivatives has been characterized using X-ray diffraction (XRD) and 1H NMR spectra. These studies have revealed that the compounds typically possess a chair conformation with equatorial orientation of the CH2C(O)NH2 group (Sen' et al., 2014).

Chemical Reactions and Properties

In terms of chemical reactions, N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide and its derivatives are primarily utilized as oxidizing agents. They have been employed in the oxidation of various alcohols to carbonyl derivatives and in the oxidative cleavage of benzyl ethers (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as their solubility, melting points, and crystalline structure, have been explored through various spectroscopic methods. For instance, the X-ray structure of derivatives has been studied to understand their crystalline arrangements and interactions (Cinget et al., 1991).

Chemical Properties Analysis

The chemical properties, especially their behavior as oxidizing agents, have been a focus of research. These studies have provided insights into the reactivity, stability, and potential applications of these compounds in various chemical reactions (Mercadante et al., 2013).

Scientific Research Applications

Oxidizing Reagents

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide is used in creating oxidizing reagents. Revised preparations of this compound, along with its oxoammonium salt, have demonstrated importance in stoichiometric oxidations of alcohols (Tilley et al., 2012). Another study confirmed its utility in oxidative reactions, highlighting its cost-effectiveness and environmentally friendly nature (Mercadante et al., 2013).

Magnetic Resonance Studies

This compound is useful in magnetic resonance studies, specifically for investigating polymer systems. Key properties such as proton splitting constants and hyperfine interactions are derived from the nitroxide form of this compound (Labský et al., 1980).

Redox Chemistry

Research on the redox derivatives of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide revealed insights into their molecular structures and the ease of redox-reactions involving these compounds (Sen' et al., 2014).

Allylic Alkoxyamines Synthesis

This compound is used in the synthesis of allylic alkoxyamines through ene-like addition reactions. The process yields high-quality products efficiently (Pradhan et al., 2006).

Electrocatalytic Oxidation

Electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl as a mediator demonstrates the compound's application in mild, environmentally friendly chemical processes (Rafiee et al., 2018).

Acylation Reactions

The compound plays a role in acylation reactions, leading to various acetamide derivatives. This is important for the synthesis of compounds with potential medicinal properties (Berg & Cowling, 1971).

Primary Amines Oxidation

It has been used in the oxidation of primary amines to nitriles, offering a mild and efficient method for this transformation (Lambert et al., 2014).

Safety And Hazards

“N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide” may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include thoroughly washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2O/c1-8(14)12-9-6-10(2,3)13-11(4,5)7-9/h9,13H,6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXYQAREJSKQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(NC(C1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068263
Record name Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

CAS RN

40908-37-0
Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide
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Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide
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Record name Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Record name N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 100.0 grams (64 mmol) of 4-amino-2,2,6,6-tetramethylpiperidine in 150 ml of toluene and a solution of 65.4 grams (64 mmol) of acetic anhydride in 175 ml of toluene are simultaneously added over a 45-minute period to a flask containing 150 ml of toluene. The reaction temperature is maintained at 25°-35° C. by using an ice water bath. The reaction mixture is stirred for 30 minutes after the addition is complete. Solids are separated by filtration, washed with ether and dissolved in 500 ml of water. This aqueous solution is added to a solution of 28 grams of sodium hydroxide in 100 ml of water. A crude solid is isolated by filtration and the filtrate is saturated with solid sodium chloride to precipitate more of the product. The solids are combined, dried and dissolved in warm isopropanol. The alcohol solution is filtered to remove salts, and the filtrate is concentrated to give an oil. The oil is crystallized from heptane to afford 111.0 grams (87% yield) of the title compound as a white solid melting at 100°-102° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

Acetic anhydride (70 g, 0.686 mol) was added dropwis to an ice cooled solution of 4-Amino-2,2,6,6-Tetramethyl-piperidin (34.6 g. 0.221 mol) in ether (100 ml). After the addition was complete (about 1 h), the reaction mixture was stirred for 30 minutes at room temperature. The precipitated white product, 4-acetylamino-2,2,6,6-Tetramethyl-piperidin (55.6 g, 98%) was filtered off and washed with ether and air dried. m.p. 175° C. subl.
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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